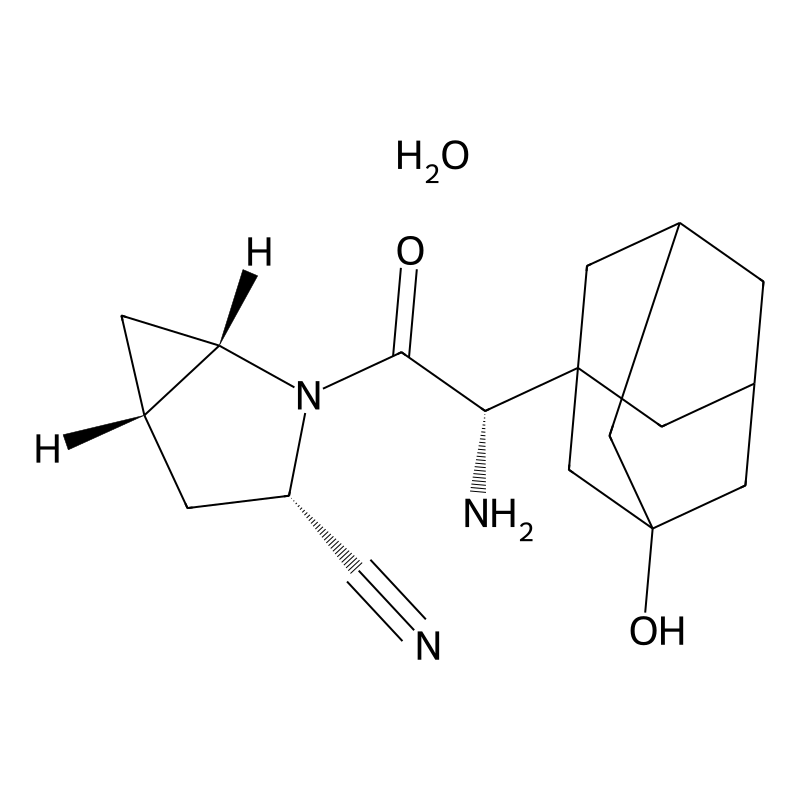

Saxagliptin Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

saxagliptin hydrate ChEBI ID 71271

Chemical and Regulatory Profile

The table below summarizes the core identification and chemical data for saxagliptin hydrate from authoritative chemical databases.

| Property | Description |

|---|---|

| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile—water (1/1) [1] |

| Molecular Formula | C₁₈H₂₅N₃O₂·H₂O (C₁₈H₂₇N₃O₃) [1] [2] |

| Average Mass | 333.43 g/mol [3] [4] [2] |

| CAS Registry Number | 945667-22-1 [1] [3] [2] |

| Brand Name | Onglyza [1] [4] |

| UNII | 9GB927LAJW [5] |

Biochemical Activity and Potency

This compound functions as a potent, selective, reversible, and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4). The following table consolidates quantitative data on its potency from multiple commercial and research sources.

| Parameter | Value | Notes / Source |

|---|---|---|

| Human DPP-IV Ki | 0.9 nM | [6] [2] |

| DPP-4 Ki | 0.6 - 1.3 nM | Range reported [3] |

| DPP-4 IC₅₀ | 26 nM | [4] |

| In Vivo Efficacy (Rats) | 87% plasma DPP-IV inhibition 0.5-4h post 4 μmol/kg oral dose [6] [2] | |

| Therapeutic Efficacy | Plasma glucose clearance (28%, 43%, 61%) post 0.3, 1.0, 3.0 μmol/kg p.o. in Zucker fa/fa rats [6] [2] |

In Vitro Experimental Protocols

The following methodological details are primarily adapted from studies using INS-1 832/13 cells (a rat insulinoma cell line) and other cell models [3] [4].

Cell Proliferation Assay [3]

- Cell Line: INS-1 832/13 cells (a pancreatic beta-cell line).

- Procedure:

- Treat cells with a concentration of 100 nM this compound.

- Incubate for 48 hours.

- Measure β-cell proliferation using a standard assay (e.g., MTT, BrdU, or cell counting).

- Key Findings: Treatment significantly induced β-cell proliferation. It also increased levels of p-AKT and active β-catenin, paralleled by an increase in c-myc and cyclin D1 protein expression.

Western Blot Analysis [3]

- Cell Line: INS-1 832/13 cells.

- Procedure:

- Treat cells with 100 nM this compound.

- Incubate for 48 hours.

- Lyse cells and isolate proteins.

- Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against p-AKT, active β-catenin, c-myc, and cyclin D1.

- Key Findings: Confirmed the upregulation of these key proteins in the proliferation signaling pathway.

Additional In Vitro Model (Marrow Stromal Cells) [4]

- Cell Lines: Marrow stromal cells (MSC) and MC3T3E1 osteoblast-like cells.

- Procedure:

- Serum-starve sub-confluent cells overnight.

- Incubate with 1.5 or 15 μM saxagliptin in the presence of growth stimulants (1% FBS, 5 ng/mL insulin, or 10⁻⁸ M IGF1).

- For cell proliferation effects, incubate for 24 hours.

- For signal transduction effects (e.g., ERK phosphorylation), incubate for 1 hour.

- Key Findings: Saxagliptin inhibited FBS-, insulin-, and IGF1-induced ERK phosphorylation and cell proliferation. It also inhibited osteoblast differentiation markers (Runx2, osteocalcin) and increased PPAR-γ expression.

In Vivo Experimental Protocols

Animal Model for Diabetes Research [3]

- Animal Model: High-fat diet/streptozotocin-induced diabetic rats.

- Dosage & Administration: 1 mg/kg, orally administered for 12 weeks.

- Evaluation:

- Hyperglycemic Clamp: Assessed improvement in pancreatic insulin secretion capacity.

- Histological Analysis: Measured the increased β-cell to α-cell area ratio in pancreatic islets.

- Key Findings: Significant improvement in the pancreas's insulin secretion capacity and increased β-cell mass.

Animal Model for Vascular Function [4]

- Animal Model: db/db mice (a model of type 2 diabetes).

- Dosage & Administration: 0.1 mg/kg, orally administered.

- Evaluation: Focused on vascular effects.

- Key Findings: Saxagliptin reversed vascular hypertrophic remodeling and improved nitric oxide (NO) availability by reducing oxidative stress and the action of vasoconstrictors.

Pharmacodynamic Study [6] [2]

- Animal Model: Han-Wistar rats.

- Dosage & Administration: 1 mg/kg and 10 mg/kg, single oral dose.

- Evaluation: Measured the inhibition of plasma DPP-4 activity over time.

- Key Findings:

- 1 mg/kg: Produced ~70% inhibition at 7 hours post-dose, with ~20% inhibition remaining at 24 hours.

- 10 mg/kg: Produced ~90% inhibition at 7 hours post-dose, with ~70% inhibition remaining at 24 hours.

Clinical and Safety Profile

For researchers involved in translational studies, awareness of the clinical safety profile is essential. The following table lists the observed side effects associated with this compound in clinical use [7].

| Common | Moderate | Serious (Require Immediate Medical Attention) |

|---|---|---|

| Headache | Hypoglycemia (especially with combo therapy) | Pancreatitis (severe, persistent abdominal pain) |

| Upper respiratory tract infection | Gastrointestinal issues (abdominal pain, nausea, diarrhea) | Heart Failure (shortness of breath, swelling, weight gain) |

| Urinary tract infection | Skin reactions (rash, itching) | Severe allergic reactions (swelling, difficulty breathing) |

Practical Research and Handling Information

Solubility and Storage [6] [3] [4]

- Appearance: White to off-white powder [3].

- Solubility:

- Storage: Store at -20°C, protected from light, and preferably under an inert atmosphere like nitrogen [3].

In Vivo Formulation Preparation (Example) [3]

One recommended method for preparing a dosing solution for animal studies is as follows:

- Prepare Stock Solution: Dissolve the compound in DMSO to a high concentration (e.g., 25 mg/mL).

- Mix with Excipients: Take 100 µL of the stock solution and add it to 400 µL of PEG300. Mix evenly.

- Add Surfactant: Add 50 µL of Tween-80 and mix evenly.

- Dilute to Volume: Add 450 µL of saline to adjust the volume to 1 mL. Mix until clear. This protocol yields a clear solution with a final saxagliptin concentration of approximately 2.5 mg/mL.

Signaling Pathway Visualization

The diagram below outlines the proposed molecular mechanism by which this compound promotes β-cell proliferation, based on in vitro findings [3].

References

- 1. CHEBI:71271 - this compound [ebi.ac.uk]

- 2. This compound | 945667-22-1 [chemicalbook.com]

- 3. This compound (BMS-477118 hydrate) | DPP-4 Inhibitor [medchemexpress.com]

- 4. This compound | DPP inhibitor | Mechanism [selleckchem.com]

- 5. UNII - 9GB927LAJW [precision.fda.gov]

- 6. This compound ≥98% (HPLC) [sigmaaldrich.com]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

Comprehensive Technical Profile: Discovery and Preclinical Development of Saxagliptin

Introduction and Discovery Rationale

Saxagliptin (marketed as Onglyza) represents a significant advancement in dipeptidyl peptidase-4 (DPP-4) inhibitor development for type 2 diabetes mellitus (T2DM) treatment. Discovered and developed through a collaborative effort between Bristol-Myers Squibb and AstraZeneca, saxagliptin received FDA approval in 2009 as a once-daily oral antihyperglycemic agent. The strategic development of saxagliptin was grounded in the incretin-based approach to T2DM management, which leverages the physiological role of endogenous peptide hormones such as glucagon-like peptide-1 (GLP-1). These incretin hormones are secreted from intestinal cells postprandially and stimulate glucose-dependent insulin secretion, accounting for up to 60% of postprandial insulin secretion in healthy individuals. However, in T2DM patients, this incretin response becomes impaired, creating a therapeutic opportunity for interventions that potentiate the incretin system [1] [2].

The fundamental rationale for DPP-4 inhibition stems from the rapid inactivation of native GLP-1 by the DPP-4 enzyme, which cleaves the active GLP-1 (7-36) to inactive GLP-1 (9-36) with an extremely short in vivo half-life of only 1-2 minutes. Saxagliptin was specifically designed as a competitive, reversible inhibitor that binds to the active site of DPP-4, thereby prolonging the activity of endogenous GLP-1 and enhancing glucose-dependent insulin secretion. This mechanism offers several advantages over other antidiabetic approaches, including minimal risk of hypoglycemia (due to glucose-dependent action), weight neutrality, and potential for β-cell preservation based on animal models showing GLP-1's trophic effects on pancreatic β-cells [1] [2].

Preclinical Pharmacology Profile

Potency and Selectivity

Saxagliptin demonstrates exceptional potency and selectivity in preclinical assessments, which contributed to its favorable development profile:

- DPP-4 Inhibition: Saxagliptin exhibits potent inhibition of human DPP-4 with a Ki of 1.3 nM at 37°C, making it approximately 10-fold more potent than either vildagliptin (Ki = 13 nM) or sitagliptin (Ki = 18 nM) under physiological conditions. Its active metabolite, 5-hydroxysaxagliptin, maintains substantial inhibitory activity with a Ki of 2.6 nM [1].

- Selectivity Profile: The compound shows outstanding selectivity for DPP-4 over other dipeptidyl peptidases, with 400-fold greater selectivity for DPP-4 versus DPP-8 and 75-fold greater selectivity versus DPP-9. This selectivity profile is clinically significant as inhibition of DPP-8 and DPP-9 has been associated with potential toxicities in preclinical models [3] [1].

- Time-Dependent Inhibition: A distinctive characteristic of saxagliptin is its prolonged binding to DPP-4, with a dissociation half-life of 50 minutes at 37°C for the parent compound and 23 minutes for its active metabolite. This contrasts sharply with the rapid dissociation of other DPP-4 inhibitors (vildagliptin t½ = 3.5 minutes; sitagliptin t½ < 2 minutes) and aligns well with the physiological first-phase GLP-1 secretion period of 30-60 minutes postprandially [1].

Table 1: Comparative In Vitro Potency and Selectivity of Saxagliptin

| Parameter | Saxagliptin | 5-Hydroxysaxagliptin | Vildagliptin | Sitagliptin |

|---|---|---|---|---|

| DPP-4 Ki (nM) | 1.3 ± 0.3 | 2.6 ± 1.0 | 13 ± 2.8 | 18 ± 1.6 |

| DPP-8 Ki (nM) | 508 ± 174 | 2495 ± 727 | 5218 ± 2319 | 33780 ± 5532 |

| DPP-9 Ki (nM) | 98 ± 44 | 423 ± 64 | 258 ± 93 | 55142 ± 19414 |

| Dissociation t½ | 50 minutes | 23 minutes | 3.5 minutes | <2 minutes |

Cellular and In Vivo Efficacy

In cellular systems and animal models of diabetes, saxagliptin demonstrated robust pharmacological effects:

- In Vitro Activity: Saxagliptin achieved 87% inhibition of plasma DPP-IV activity in experimental assays and showed consistent potency across multiple species, supporting its translational potential [4].

- Animal Models: In Zucker fa/fa rats, a model of obesity and insulin resistance, saxagliptin administration resulted in enhanced glucose clearance, validating its in vivo efficacy. The prolonged dissociation from DPP-4 ensured sustained enzyme inhibition during rapid increases in substrate concentration following meals [1] [4].

- β-Cell Function: Preclinical data indicated that saxagliptin, through potentiation of GLP-1 signaling, contributed to improved β-cell function and number in animal models, suggesting potential for modifying disease progression in T2DM [1].

Pharmacokinetic and Metabolism Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of saxagliptin were thoroughly characterized in preclinical studies:

- Metabolic Pathway: Saxagliptin undergoes primarily CYP3A4/5-mediated metabolism to form its active metabolite, 5-hydroxysaxagliptin (BMS-510849). This metabolite demonstrates approximately 2-fold lower DPP-4 inhibitory potency compared to the parent compound but contributes significantly to overall pharmacological activity due to higher systemic exposure [3].

- Pharmacokinetic Parameters: Following oral administration in preclinical species, saxagliptin showed favorable PK properties with rapid absorption (Tmax ≤2 hours for parent drug, ≤4 hours for metabolite) and elimination half-lives ranging from 2.2-3.8 hours for saxagliptin and 3.0-7.4 hours for 5-hydroxysaxagliptin. The systemic exposure to the active metabolite was 1.7- to 6.9-fold greater than that of the parent compound [3].

- Excretion and Special Populations: Approximately 70% of an oral saxagliptin dose was excreted in urine as either the parent drug or active metabolite. Preclinical assessment in hepatically impaired models showed decreased saxagliptin clearance with worsening hepatic function, though the changes were not deemed sufficient to require dose adjustment. However, moderate to severe renal impairment resulted in significantly increased exposure (up to 2.1-fold for saxagliptin and 4.5-fold for the active metabolite), necessitating dosage reduction to 2.5 mg once daily in these populations [3].

Table 2: Key Pharmacokinetic Parameters of Saxagliptin

| Parameter | Saxagliptin | 5-Hydroxysaxagliptin |

|---|---|---|

| Tmax (hours) | ≤2 | ≤4 |

| Elimination t½ (hours) | 2.2-3.8 | 3.0-7.4 |

| DPP-4 Inhibitory Potency | Ki = 1.3 nM | Ki = 2.6 nM |

| Effect of Renal Impairment | AUC ↑ 2.1-fold | AUC ↑ 4.5-fold |

| Effect of Hepatic Impairment | AUC ↑ 10-77% | AUC ↓ 7-33% |

| Recommended Dose in Renal Impairment | 2.5 mg once daily | - |

Experimental Protocols and Methodologies

DPP-4 Inhibition Assays

The experimental characterization of saxagliptin's inhibitory activity employed well-established biochemical approaches:

- Enzyme Activity Measurements: DPP-4 inhibitory activity was determined using purified human DPP-4 enzyme with the pseudo-substrate gly-pro-p-nitroanilide (gly-pro-pNA) or natural substrate GLP-1. The kinetic parameters (Km and kcat) for these substrates were first established: for gly-pro-pNA, Km = 209 ± 18 μM and kcat = 67 ± 4 s⁻¹ at 37°C; for GLP-1, Km = 24 ± 16 μM and kcat = 2.9 ± 0.9 s⁻¹ at room temperature [1].

- IC50 and Ki Determination: Inhibitory potency was assessed by measuring IC50 values across a range of substrate concentrations (10-1000 μM), followed by calculation of Ki values using appropriate enzyme kinetic equations. All assays were conducted at physiological temperature (37°C) to ensure clinical relevance, in addition to routine screening at room temperature [1].

- Selectivity Profiling: To establish selectivity, saxagliptin was tested against a panel of DPP family enzymes (including DPP-8 and DPP-9) and other proteases. The high selectivity for DPP-4 was confirmed by comparing Ki values across these related enzymes [1].

Ex Vivo Plasma DPP Activity

A critical component of the preclinical assessment involved ex vivo measurements of DPP activity in plasma:

- Experimental Design: Animals were administered saxagliptin, and plasma samples were collected at various timepoints. DPP activity was measured using gly-pro-pNA as substrate with rapid addition to minimize assay artifacts [1].

- Slow-Binding Properties: Unlike rapidly dissociating DPP-4 inhibitors, saxagliptin's ex vivo inhibition was not dependent on substrate concentration due to its slow off-rate from the enzyme. This property translated to continued DPP-4 inhibition during rapid increases in endogenous substrates in vivo [1].

The following diagram illustrates the key experimental workflow for evaluating saxagliptin's preclinical profile:

Figure 1: Comprehensive workflow for saxagliptin preclinical evaluation

Chemical Synthesis and Structural Features

Synthetic Chemistry

The synthesis of saxagliptin represents a significant achievement in process chemistry, evolving from an initial 15-step discovery route to a more efficient commercial process:

- Initial Synthetic Route: The original synthesis was convergent, focusing on the production and coupling of two key intermediates: the adamantylamino acid (109) and methanoprolinamide (113). The adamantylamino acid was synthesized from commercially available 1-adamantoic acid (106) through conversion to acid chloride, Grignard reaction with iodomethane/magnesium to yield ketone 107, oxidation with potassium permanganate to hydroxylated ketoacid 108, and enzymatic transamination using phenylalanine dehydrogenase to provide enantiomerically pure amino acid 109 in near-quantitative yield with 99% enantioselectivity [3].

- Methanoprolinamide Synthesis: The second key intermediate began with ethyl N-tert-butoxycarbonylpyroglutamate (110), which underwent selective reduction of the amide carbonyl using lithium triethylborohydride, followed by acylation and base-induced elimination to yield dihydropyrrole 111 with complete retention of stereochemistry (95% yield). Amidation and Simmons-Smith cyclopropanation with methylene iodide afforded cyclopropanated product 112, which was subsequently converted to coupling partner 113 [3].

- Final Assembly: The saxagliptin core was formed through amide coupling of intermediates 109 and 113 to give amide 114 in 95% yield. Subsequent dehydration of the primary amide using trifluoroacetic acid anhydride and ethyl nicotinate yielded nitrile 115 in 98% yield. Final deprotection of both alcohol and amine protecting groups with HCl afforded saxagliptin in 88% yield [3].

Structure-Activity Relationship

Saxagliptin belongs to the cyanopyrrolidine class of DPP-4 inhibitors, characterized by several key structural elements:

- The (S)-cyanopyrrolidine moiety serves as a warhead that forms reversible covalent interactions with the catalytic serine residue of DPP-4

- The cyclohexyl-cyclopropylamino group provides optimal steric bulk and positioning for high-affinity binding to the S2 pocket of DPP-4

- The hydroxyadamantyl group occupies the S1 extensive pocket of the enzyme, contributing significantly to both potency and prolonged binding kinetics

- Early dipeptide surrogates containing glycyl-proline nitrile analogs faced chemical instability issues due to intramolecular cyclization forming inactive cyclic amidines, a problem circumvented in saxagliptin's design [3]

Emerging Research and Novel Applications

Recent investigations have revealed potential new therapeutic applications for saxagliptin beyond its established use in diabetes:

- Disorders of Consciousness: A groundbreaking 2025 study employed deep learning-based phenotypic drug screening to identify saxagliptin as a promising candidate for treating disorders of consciousness (DOC). A retrospective clinical analysis of 4,047 coma patients demonstrated that brain-injured diabetic patients on incretin-based therapies (including saxagliptin) recovered from coma at significantly higher rates compared to those on non-incretin medications or amantadine (95% CI: 2.4-25.1% higher recovery rate, P=0.0364) [5] [6].

- Proposed Mechanisms in DOC: The potential efficacy of saxagliptin in DOC appears to involve multiple pathways, including restoration of monoaminergic and GABAergic neurotransmission, reduction of brain inflammation and oxidative damage, clearance of hyperphosphorylated tau and amyloid-β, normalization of thalamocortical glucose metabolism, increased neural plasticity, and mitigation of excitotoxic brain damage [5] [6].

- Beta Cell Regeneration: Ongoing research continues to explore the potential of saxagliptin and other DPP-4 inhibitors in promoting pancreatic beta cell regeneration, addressing a fundamental aspect of diabetes pathophysiology. The drug's ability to enhance incretin signaling may contribute to beta cell proliferation through various cellular targets including DYRK1A, adenosine kinase, and SIK pathways [7].

The following diagram illustrates the multifaceted mechanisms underlying saxagliptin's potential therapeutic effects in neurological disorders:

Figure 2: Proposed mechanisms for saxagliptin's effects in neurological applications

Conclusion

The comprehensive preclinical profile of saxagliptin demonstrates a well-engineered pharmaceutical agent with optimized target affinity, selectivity, and pharmacokinetic properties. Its high potency (Ki = 1.3 nM), exceptional selectivity (400-fold vs DPP-8), prolonged target engagement (dissociation t½ = 50 minutes), and favorable metabolic profile established a solid foundation for its clinical success as a once-daily antidiabetic medication. The compound's preclinical development exemplified rational drug design, addressing both efficacy and safety considerations through careful optimization of its pharmacological properties.

References

- 1. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saxagliptin for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saxagliptin - an overview [sciencedirect.com]

- 4. Saxagliptin hydrochloride | DPPI: R&D Systems [rndsystems.com]

- 5. The Dipeptidyl Peptidase-4 Inhibitor Saxagliptin as a ... [pmc.ncbi.nlm.nih.gov]

- 6. The Dipeptidyl Peptidase-4 Inhibitor Saxagliptin as a Candidate Treatment for Disorders of Consciousness: A Deep Learning and Retrospective Clinical Analysis | Neurocritical Care [link.springer.com]

- 7. Drug-induced regeneration of pancreatic beta cells [cellregeneration.springeropen.com]

saxagliptin mechanism of action DPP-4 inhibition

Molecular Mechanism of Action

Saxagliptin manages type 2 diabetes by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones [1] [2].

- Incretin Hormone Physiology: After eating, the gut releases incretin hormones, primarily Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP) [1] [2]. These hormones are crucial for managing post-meal blood glucose by stimulating insulin secretion and suppressing glucagon release, but they are inactivated within minutes when DPP-4 cleaves them [1] [3].

- Enzyme Inhibition: By inhibiting DPP-4, saxagliptin increases and prolongs the activity of these endogenous incretins [2]. This results in:

The diagram below illustrates this core pathway:

Structural & Biochemical Basis of Inhibition

Saxagliptin is a potent, mechanism-based inhibitor that binds to the DPP-4 active site with high selectivity [3] [4].

- Catalytic Mechanism: Saxagliptin contains a cyanopyrrolidine group that mimics the N-terminus of natural DPP-4 substrates [4]. Upon binding, the catalytic serine residue (Ser630) of DPP-4 attacks the inhibitor's nitrile carbon, forming a reversible, covalent imidate adduct [4]. This reaction is assisted by the histidine (His740) of the catalytic triad [4].

- Prolonged Binding: A key feature of saxagliptin is its slow dissociation rate from the DPP-4 enzyme. The half-life for dissociation is approximately 50 minutes at 37°C, much longer than other inhibitors like sitagliptin (<2 min) or vildagliptin (3.5 min) [3]. This prolonged binding provides sustained enzyme inhibition even as plasma drug levels decline [3].

The following diagram details the molecular interaction at the enzyme's active site:

Quantitative Pharmacology & Selectivity

Saxagliptin demonstrates high potency and selectivity for DPP-4 over related proteases, minimizing potential off-target effects [3].

Table 1: In Vitro Inhibitory Potency (Ki) and Selectivity of DPP-4 Inhibitors at 37°C [3]

| Compound | DPP-4 Ki (nM) | DPP8 Ki (nM) | DPP9 Ki (nM) | Selectivity Ratio (DPP8/DPP4) | Selectivity Ratio (DPP9/DPP4) |

|---|---|---|---|---|---|

| Saxagliptin | 1.3 ± 0.3 | 508 ± 174 | 98 ± 44 | ~390 | ~75 |

| 5-Hydroxy Saxagliptin | 2.6 ± 1.0 | 2495 ± 727 | 423 ± 64 | ~960 | ~163 |

| Vildagliptin | 13 ± 2.8 | 5218 ± 2319 | 258 ± 93 | ~400 | ~20 |

| Sitagliptin | 18 ± 1.6 | 33780 ± 5532 | 55142 ± 19414 | ~1870 | ~3060 |

Table 2: Key Pharmacokinetic Parameters of Saxagliptin and its Active Metabolite [5] [6]

| Parameter | Saxagliptin | 5-Hydroxy Saxagliptin (Active Metabolite) |

|---|---|---|

| Oral Bioavailability | ~67% | - |

| Time to Cmax (Tmax) | 2 hours | 4 hours |

| Plasma Protein Binding | Negligible (<10%) | Negligible (<10%) |

| Primary Metabolic Pathway | CYP3A4/5 | - |

| Elimination Half-life (t½) | 2.5 hours | 3.1 hours |

| Route of Elimination | Renal (24%) and Hepatic | Renal (36%) |

| DPP-4 Dissociation Half-life (t½) | 50 minutes | 23 minutes |

Key Experimental Methodologies

Researchers use several key assays to characterize the mechanism and efficacy of saxagliptin:

- Enzyme Inhibition Assays: IC50/Ki Determination measures inhibitor potency using recombinant human DPP-4. The enzyme is incubated with saxagliptin across a concentration range, and residual activity is measured using a chromogenic substrate (e.g., Gly-Pro-p-nitroanilide) or a natural substrate like GLP-1 [3]. IC50 values are converted to Ki (inhibition constant) using the Cheng-Prusoff equation [3].

- Off-Rate Kinetics: The dissociation half-life is determined by pre-incubating DPP-4 with saxagliptin, then rapidly diluting the mixture and measuring the recovery of enzyme activity over time. The slow recovery reflects the slow dissociation of the enzyme-inhibitor complex [3].

- Ex Vivo Plasma DPP-4 Activity: This biomarker assay assesses target engagement in vivo. Plasma is collected from dosed animals or humans, and DPP-4 activity is measured without further dilution to avoid artifacts caused by the rapid dissociation of some inhibitors [3].

- X-ray Crystallography: Provides atomic-level insight into the mechanism. The structure of the DPP-4/Saxagliptin complex reveals the covalent bond between Ser630 and the nitrile carbon of the inhibitor, along with key hydrogen bonds and hydrophobic interactions stabilizing the complex [4].

Drug Development & Clinical Perspective

- Clinical Pharmacokinetics: Saxagliptin is administered once daily, has good oral bioavailability, and is cleared by both renal and hepatic pathways. Its active metabolite, 5-hydroxy saxagliptin, contributes to overall efficacy [5].

- Safety Profile: Clinical trials show saxagliptin is generally well-tolerated. The most common adverse events are upper respiratory tract infection, urinary tract infection, and headache [1] [5]. Post-marketing surveillance advises caution regarding rare hypersensitivity reactions and to discontinue use if pancreatitis is suspected [1].

Saxagliptin's mechanism-based, reversible-covalent inhibition and high selectivity profile make it a valuable agent for treating type 2 diabetes and a compelling subject for drug design research.

References

- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI [ncbi.nlm.nih.gov]

- 2. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 3. Potency, selectivity and prolonged binding of saxagliptin to ... [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of DPP-IV catalytic residues in enzyme– ... [pmc.ncbi.nlm.nih.gov]

- 5. Saxagliptin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Pharmacokinetics of the Dipeptidyl Peptidase 4 Inhibitor ... [sciencedirect.com]

saxagliptin hydrate solubility and stability profile

Solubility Profile & Quantitative Data

Saxagliptin hydrate exhibits varying solubility in different solvents, which is a critical consideration for formulation development. The data from various sources is summarized in the table below.

| Solvent | Solubility | Notes / Conditions | Source |

|---|---|---|---|

| Water | 1 mg/mL (2.99 mM) | Slightly soluble | [1] |

| DMSO | 66 mg/mL (197.94 mM) | Highly soluble | [1] [2] |

| Ethanol | 66 mg/mL (197.94 mM) | Highly soluble | [1] |

| Methanol | Sparingly soluble | - | [2] |

| Stearic Acid | 0.58 ± 0.65 mg/mL | For Solid Lipid Nanoparticle (SLN) formulation | [3] |

| Glyceryl Monostearate | 0.42 ± 0.09 mg/mL | For Solid Lipid Nanoparticle (SLN) formulation | [3] |

Stability and Degradation Profile

Saxagliptin is known to be unstable, with its primary amine group making it susceptible to specific degradation pathways, particularly in solid dosage forms. The key stability issues and degradation products are outlined below.

- Major Degradation Pathway: Intramolecular Cyclization: The primary amine group of saxagliptin can nucleophilically attack the adjacent nitrile group, leading to an intramolecular cyclization that forms a cyclic amidine (Saxagliptin Cyclic Amidine, SCA) and its epimer (epi-SCA, or ESCA). This reaction is thermodynamically favored and can be autocatalytic. [4] [5]

- Reaction with Impurities: In solid dosage forms, saxagliptin is prone to react with reactive impurities present in excipients. A critical pathway involves aldehydes (like formaldehyde and acetaldehyde) generated from the oxidative degradation of polyethylene glycol (PEG), a common plasticizer. This reaction leads to the formation of Saxagliptin Formyl Amide (SFA). [4]

- Micro-Environmental pH: The degradation pathway is highly influenced by micro-environmental pH. The formation of acidic impurities (like formic acid) from PEG degradation can lower the local pH. A more acidic environment suppresses the formation of the cyclic amidine (ESCA) but can promote the formation of SFA. [4]

The following diagram illustrates the main degradation pathways of Saxagliptin in solid dosage forms, showing the relationship between the drug, excipient impurities, and the resulting degradation products.

Saxagliptin's primary degradation pathways involve cyclization and reactions with PEG impurities.

Experimental Protocols for Analysis

Here are detailed methodologies for two key analytical techniques used in the quantification and stability studies of saxagliptin.

Spectrophotometric Quantification via Charge Transfer Complex (Method-1)

This method utilizes a Box-Behnken design (BBD) for optimization and is highly sensitive for quantifying saxagliptin in pharmaceutical formulations. [6]

- Principle: Saxagliptin reacts with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a green/blue-colored charge-transfer complex.

- Linear Range: 0.01 - 0.25 μg/mL

- Detection Wavelength: 600 nm

- Optimized Reagents & Procedure:

- MBTH Solution: 1.1% (w/v) in distilled water.

- Ferric Chloride Solution: 3.5% (w/v) in distilled water.

- Reaction: To an aliquot of saxagliptin working standard solution (0.1 μg/mL) in a 10 mL volumetric flask, add 0.5 mL of MBTH solution and 0.5 mL of ferric chloride solution.

- Incubation: Shake the mixture vigorously and let it stand at room temperature for 20 minutes.

- Dilution: Make up the volume to the mark with distilled water.

- Measurement: Measure the absorbance of the resulting bluish-green complex at 600 nm against a reagent blank.

Spectrophotometric Quantification via Schiff's Base Formation (Method-2)

This method uses a Central Composite Design (CCD) for optimization and is based on the reaction of the primary amine group of saxagliptin with ninhydrin. [6]

- Principle: The primary amine of saxagliptin reacts with ninhydrin under alkaline conditions to form Ruhemann's purple via Schiff's base formation.

- Linear Range: 1 - 10 μg/mL

- Detection Wavelength: 585 nm

- Optimized Reagents & Procedure:

- Ninhydrin Reagent: 1% (w/v) in distilled water.

- Sodium Hydroxide Solution: 0.4 M in distilled water.

- Reaction: To an aliquot of saxagliptin standard drug solution (100 μg/mL) in a 10 mL volumetric flask, add 2 mL of ninhydrin reagent and 2 mL of sodium hydroxide solution.

- Heating: Shake the mixture vigorously and heat for 13 minutes.

- Dilution: After cooling, make up the volume to the mark with distilled water.

- Measurement: Measure the absorbance of the resulting Ruhemann's purple at 585 nm against a reagent blank.

Key Insights for Drug Development Professionals

- Excipient Compatibility is Critical: The stability of saxagliptin is highly dependent on the excipients used. The presence of PEG, a very common excipient, can significantly drive degradation through the generation of reactive aldehydes and acids. [4]

- Leverage AQbD for Robust Methods: The application of Analytical Quality by Design (AQbD) principles, using experimental designs like BBD and CCD, is highly effective for optimizing analytical methods and understanding the interaction of critical variables. [6]

- Consider Advanced Formulations: To overcome challenges like low bioavailability and stability, novel formulation strategies such as Eudragit RS100-coated Solid Lipid Nanoparticles (SLNs) have shown promise. These can enhance oral bioavailability by bypassing hepatic first-pass metabolism and providing a sustained release. [3]

References

- 1. This compound Datasheet [selleckchem.com]

- 2. This compound | 945667-22-1 [chemicalbook.com]

- 3. Formulation, Characterization, and Evaluation of Eudragit ... [pmc.ncbi.nlm.nih.gov]

- 4. Understanding and Kinetic Modeling of Complex ... [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and mechanistic insight into the thermodynamic ... [pubmed.ncbi.nlm.nih.gov]

- 6. Response Surface Methodology in Spectrophotometric ... [pmc.ncbi.nlm.nih.gov]

Application Note: LC-MS/MS Assay for Saxagliptin and 5-Hydroxy Saxagliptin in Human Plasma

1. Introduction This application note describes a rapid and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of saxagliptin and its major pharmacologically active metabolite, 5-hydroxy saxagliptin, in human plasma [1] [2] [3]. The method is suitable for supporting pharmacokinetic studies and therapeutic drug monitoring, providing high throughput with a chromatographic run time of only 1.8 minutes, allowing for the analysis of over 400 samples per day [1].

A key challenge in developing this assay is overcoming the specific and non-specific binding of these analytes at low concentrations. The method detailed here incorporates steps to disrupt binding to the DPP4 enzyme and other non-specific absorption, ensuring accurate quantification across the calibration range [3].

2. Materials and Methods

2.1. Reagents and Chemicals

- Analytes: Saxagliptin and 5-hydroxy saxagliptin reference standards.

- Internal Standards (IS): Stable isotope-labeled analogues are recommended for optimal precision and accuracy. The cited methods used saxagliptin-15N d2 (IS1) for saxagliptin and 5-hydroxy saxagliptin-15N-d2 (IS2) for the metabolite [1] [3].

- Mobil Phase: HPLC-grade acetonitrile, water, and additives like acetic acid or ammonium acetate [1] [2].

- Sample Preparation: CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is recommended for treatment to disrupt specific binding to DPP4 prior to protein precipitation [3].

2.2. Instrumentation

- HPLC System: A liquid chromatography system equipped with a reversed-phase column (e.g., C18).

- Mass Spectrometer: A triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source, operated in positive ion mode [3].

2.3. Sample Preparation Protocol The sample preparation is critical for disrupting binding and achieving high recovery at low concentrations. The following workflow outlines a protein precipitation procedure incorporating a CHAPS treatment step [3]:

2.4. Liquid Chromatography The following table summarizes a typical chromatographic condition used for the separation:

Table 1: Liquid Chromatography Conditions | Parameter | Specification | | :--- | :--- | | Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) [4] | | Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Acetic Acid [1] | | Mobile Phase B | Acetonitrile [1] | | Gradient | Time (min) | %A | %B | 0.00 | 95 | 5 | 0.10 | 95 | 5 | 2.00 | 0 | 100 | 3.00 | 0 | 100 | 6.50 | 95 | 5 | [4] | | Flow Rate | 0.85 mL/min [1] | | Run Time | 1.8 min [1] |

2.5. Mass Spectrometry (MS/MS) Detection was performed using multiple reaction monitoring (MRM) in positive ion mode. The specific transitions for each analyte are listed below:

Table 2: Mass Spectrometry Parameters and MRM Transitions

| Compound | Precursor Ion > Product Ion (m/z) | Purpose |

|---|---|---|

| Saxagliptin | 264.029 > 151.071 [3] | Quantification |

| 5-Hydroxy Saxagliptin | Information not specified in search results | Quantification |

| Saxagliptin-IS | 266.0 > 153.0 [3] | Internal Standard |

| 5-Hydroxy Saxagliptin-IS | Information not specified in search results | Internal Standard |

| Ion Source | Electrospray Ionization (ESI), positive mode [3] | |

| Collision Gas | Argon [4] |

3. Method Validation The developed method has been validated as per regulatory guidelines (US FDA) [1]. Key validation parameters are summarized below.

Table 3: Method Validation Summary

| Validation Parameter | Performance |

|---|---|

| Linear Range | 0.05 - 100 ng/mL for both analytes [1] |

| Precision & Accuracy | Within acceptance limits [1] |

| Specificity | No interference from plasma components or regioisomers [3] |

| Stability | Stable in aqueous and matrix samples under validation conditions [1] |

Experimental Workflow

The overall process from sample receipt to data analysis is visualized in the following workflow diagram:

Critical Notes and Assay Challenges

- Specific and Non-Specific Binding: A known challenge for this assay is the binding of saxagliptin and its metabolite to the target enzyme DPP4 and container surfaces, particularly at low concentrations. The use of CHAPS in the sample preparation and sonication is critical to disrupt this binding and ensure accurate quantification [3].

- Isomer Separation: The metabolism of saxagliptin produces monohydroxylated regioisomers. The described chromatographic conditions have been optimized to separate 5-hydroxy saxagliptin from its isomers to avoid interference during MS/MS detection [3].

Missing Information and Further Research

Please note that the search results did not provide the complete MRM transition for 5-hydroxy saxagliptin. To fully implement this method, you will need to consult additional resources or perform experimental optimization to determine this critical parameter.

References

- 1. A rapid and sensitive LC-MS/MS assay for the ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Rapid and Sensitive LC-MS/MS Assay for the Determination ... [thieme-connect.com]

- 3. Liquid chromatography and tandem mass spectrometry ... [sciencedirect.com]

- 4. Development and Validation of a Novel LC-MS/MS Method for ... [pmc.ncbi.nlm.nih.gov]

Application Note: SPE and UPLC-MS/MS Bioanalysis of Saxagliptin

1. Introduction Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating Type 2 Diabetes Mellitus. Its main metabolite, 5-hydroxy Saxagliptin (5-OH SAX), has about half the pharmacological activity [1]. Robust bioanalysis is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. This note details a reliable method for extracting and quantifying Saxagliptin and its metabolite from biological matrices using Solid-Phase Extraction (SPE) and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). SPE provides superior sample cleanup compared to protein precipitation, reducing matrix effects and improving sensitivity for accurate PK/PD modeling [1] [2].

2. Materials and Methods

2.1. Chemicals and Reagents

- Analytes: Saxagliptin (SAX) and 5-hydroxy Saxagliptin (5-OH SAX) (e.g., from Haosen Pharmaceutical) [1].

- Internal Standard (IS): Vildagliptin (VIL) or another suitable analog [1].

- SPE Sorbent: A reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) is recommended due to its broad applicability for acidic, neutral, and basic analytes [3].

- Solvents: HPLC or UPLC grade methanol, acetonitrile, and water. Ammonium formate and formic acid for mobile phase preparation [1].

2.2. Instrumentation

- UPLC-MS/MS System: Configured with an electrospray ionization (ESI) source operating in positive mode [1].

- Chromatography Column: Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm) or equivalent [1].

- SPE Apparatus: A vacuum manifold for processing SPE cartridges (e.g., 3mL, 500 mg sorbent) [2].

2.3. Solid-Phase Extraction Protocol The following protocol is adapted from general SPE principles [2] and a simplified approach [3] for bioanalysis. The workflow is summarized in Figure 1.

Table 1: Detailed SPE Protocol Steps [3] [2]

| Step | Purpose | Procedure & Recommended Solvents | Key Considerations |

|---|---|---|---|

| 1. Sample Pre-treatment | To optimize the sample for analyte retention. | Dilute plasma sample with an equal volume of water or a mild buffer (e.g., 10 mM ammonium formate, pH ~2.5). Vortex mix and centrifuge if necessary [1] [2]. | Ensures analytes are free in solution and adjusts the sample composition to match the loading conditions. |

| 2. Column Conditioning | To activate the sorbent for optimal interaction. | Pass 2 column volumes of methanol (e.g., 2 mL for a 3mL cartridge), followed by 2 column volumes of water [2]. | Do not let the sorbent dry out after conditioning. |

| 3. Equilibration | To prepare the column for the sample. | Pass 2 column volumes of the solvent used in the pre-treatment step (e.g., water or dilute buffer) [2]. | Prevents premature elution of analytes during sample loading. |

| 4. Sample Loading | To bind the analytes to the sorbent. | Apply the pre-treated sample to the column at a controlled flow rate of approximately 1 mL/minute [2]. | A slower flow rate maximizes retention. |

| 5. Washing | To remove weakly bound interferences. | Pass 2 mL of a wash solution with low elution strength, such as 5% methanol in water [2]. | The solvent should be strong enough to remove impurities but weak enough to leave SAX and 5-OH SAX bound. |

| 6. Elution | To recover the target analytes. | Elute with 2 x 1 mL of methanol (or a stronger solvent like acetonitrile) into a clean collection tube [1] [2]. | Using two small aliquots is more efficient than one large volume. |

| 7. Reconstitution | To concentrate the sample for analysis. | Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue in 100-200 µL of initial mobile phase for UPLC-MS/MS analysis [2]. | This step concentrates the analytes, improving detection sensitivity. |

2.4. UPLC-MS/MS Analysis The method is based on a published study for Saxagliptin [1].

Chromatographic Conditions:

- Mobile Phase: 40% acetonitrile and 60% 10 mM ammonium formate/formic acid (pH 2.5).

- Elution: Isocratic for 1.2 minutes.

- Flow Rate: 0.35 mL/min.

- Column Temperature: 45 °C.

- Injection Volume: 10 µL.

Mass Spectrometric Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Detection: Multiple Reaction Monitoring (MRM). Table 2: MRM Transitions and Parameters [1]

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | De-clustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| SAX | 316.2 | 180.2 | 80.0 | 30.0 |

| 5-OH SAX | 332.3 | 196.3 | 90.0 | 30.0 |

| VIL (IS) | 304.2 | 153.9 | 77.0 | 22.0 |

3. Method Validation and Application A PK/PD study in T2DM rat model demonstrated the method's reliability [1]. The following table summarizes key pharmacokinetic parameters obtained after intragastric administration of SAX (10 mg/kg).

Table 3: Example Pharmacokinetic Parameters of SAX in T2DM Rats [1]

| Pharmacokinetic Parameter | Value for SAX |

|---|---|

| T~max~ (h) | 0.11 |

| Elimination t~1/2~ (h) | 6.13 |

| Volume of Distribution, V (L/kg) | ~20 |

| Plasma Exposure (AUC, ng·h/mL) | 3282.06 |

| Maximum DPP-4 Inhibition (%) | 71.47% |

The established PK/PD model confirmed that the inhibitory effect of 5-OH SAX is about half that of the parent SAX (EC~50, 5-OH SAX~ = 0.46 × EC~50, SAX~), which is consistent with existing literature [1]. This integrated approach allows for accurate prediction of the pharmacokinetic process and the strength of DPP-4 inhibition.

Key Takeaways

- SPE Advantage: Using SPE, particularly with a sorbent like Oasis HLB, provides a cleaner extract than simple protein precipitation, which is critical for sensitive and robust bioanalysis of Saxagliptin and its metabolite [3] [2].

- Method Flexibility: The chromatographic and mass spectrometric conditions presented have been proven effective [1] and can be fine-tuned (e.g., using a gradient elution) for specific laboratory equipment or for analyzing a larger panel of analytes.

- Comprehensive Profile: This combined SPE and UPLC-MS/MS method supports the generation of high-quality data essential for advanced pharmacokinetic and pharmacodynamic modeling in drug development [1].

References

protein precipitation method for saxagliptin LC-MS/MS

Protein Precipitation Protocol for Saxagliptin

Based on the literature, here is a detailed protocol for sample preparation via protein precipitation, suitable for processing in a 96-well plate for high-throughput analysis [1].

- Materials: Saxagliptin standard; Sitagliptin as the internal standard (ISTD); K2EDTA human or rat plasma; HPLC-grade acetonitrile (precipitating agent); HPLC-grade water; Ammonium formate and formic acid for mobile phase [1].

- Equipment: LC-MS/MS system with a triple quadrupole mass spectrometer; ACE C18 column (4.6 x 75 mm, 5 µm) or equivalent; centrifuge; vortex mixer; and 96-well plates [1].

Step-by-Step Procedure:

- Aliquot Plasma Samples: Pipette a fixed volume of calibration standards, quality controls (QCs), and study samples (e.g., 50 µL) into a 96-well plate [1].

- Add Internal Standard: Add a suitable volume of the Sitagliptin working solution to each well [1].

- Protein Precipitation: Add a volume of cold acetonitrile that is at least 3-4 times the plasma volume (e.g., 200 µL for a 50 µL sample) to each well [2] [1].

- Vortex and Centrifuge: Seal the plate and vortex mix for a few minutes. Then, centrifuge at a high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated proteins [3].

- Collect Supernatant: Carefully transfer a portion of the clear supernatant to a new LC-MS-compatible plate or vial.

- LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system. The mobile phase often consists of a mixture of 2 mM Ammonium Formate with 0.1% Formic Acid and Acetonitrile (50:50, v/v) under isocratic conditions [1].

Critical Methodological Considerations

The development of this method highlighted specific challenges that require attention for a robust assay [2].

- Overcoming Binding Issues: To achieve accurate quantification at low concentrations (sub-ng/mL), the sample pre-treatment process must be carefully controlled to disrupt DPP4-specific binding and non-specific binding. Including a detergent like CHAPS in the precipitation step and using sonication can significantly improve analyte recovery by disrupting these interactions [2].

- Chromatographic Separation of Isomers: The metabolism of Saxagliptin produces several monohydroxylated regioisomers. The validated method successfully achieved chromatographic separation of Saxagliptin and its major active metabolite (5-hydroxy saxagliptin) from their respective isomers, which is crucial for assay specificity [2].

Summary of Validated Method Performance

The table below summarizes the key performance characteristics of the validated PPT method for Saxagliptin as reported in the literature.

| Validation Parameter | Performance Data | Additional Context |

|---|

| Dynamic Range | 0.1-50 ng/mL (Saxagliptin) 0.2-100 ng/mL (5-hydroxy metabolite) [2] | Another study validated a range of 1-250 ng/mL for Saxagliptin in rat plasma [1]. | | Accuracy | Within 101.3% - 104.74% [1] | Expressed as % of nominal concentration. | | Precision (Inter-batch %CV) | ≤ 10.5% [1] | Meets accepted bioanalytical criteria. | | Recovery | > 90% for both analytes [2] | High recovery indicates efficient extraction. | | Stability | At least 401 days at -20°C [2] | Demonstrates long-term storage stability. |

Workflow Overview

The following diagram illustrates the complete workflow from sample collection to data analysis:

Limitations and Additional Information

It is important to note that while the search results confirm the use and validation of PPT for Saxagliptin, they do not provide exhaustive details on every aspect of method development. Key information such as the specific mass transition ions (MRM) for Saxagliptin and its metabolite, detailed chromatographic gradient programs, and a comprehensive list of stability tests (freeze-thaw, auto-sampler, etc.) were not available in the sources located during this search.

For a complete protocol, you may need to consult the full-text versions of the primary research articles [2] [1] or other specialized resources.

References

Comprehensive Application Notes and Protocols: Overcoming Non-Specific Binding Challenges in Saxagliptin Assays

Introduction to Saxagliptin Properties and NSB Challenges

Saxagliptin is an orally administered anti-diabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class, chemically described as (1S, 3S, 5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. As a reversible covalent inhibitor, saxagliptin exhibits prolonged binding to its target enzyme DPP4, with a dissociation half-life of approximately 50 minutes at 37°C, contributing to its extended pharmacodynamic effects [1]. This prolonged binding mechanism, while therapeutically beneficial, presents significant challenges during analytical characterization where non-specific binding (NSB) can compromise data accuracy and reproducibility. NSB occurs when saxagliptin interacts with surfaces or components other than its intended target—including assay containers, chromatographic surfaces, and biosensor platforms—leading to inaccurate concentration measurements, reduced detection sensitivity, and inconsistent results [2] [3].

The physicochemical properties of saxagliptin, including its molecular structure with both hydrophobic and hydrophilic regions, contribute to its potential for NSB. The compound's moderate molecular weight (315.4 g/mol) and the presence of functional groups capable of hydrogen bonding and electrostatic interactions make it prone to adhering to various surfaces commonly used in analytical systems [4] [1]. These interactions are particularly problematic in sensitive detection methods such as HPLC and biosensor-based platforms, where even minimal NSB can significantly impact parameter calculations including binding constants, kinetic rates, and inhibitory potency values. Understanding and mitigating these interactions is therefore essential for developing robust and reliable assays for saxagliptin quantification in both pharmaceutical quality control and clinical research applications [5] [2].

Table 1: Key Properties of Saxagliptin Relevant to NSB Challenges

| Property | Description | Impact on NSB |

|---|---|---|

| Molecular Weight | 315.4 g/mol | Influences diffusion and surface adhesion potential |

| Chemical Structure | Contains adamantyl group and carbonitrile warhead | Provides hydrophobic and polar interaction sites |

| DPP4 Inhibition Mechanism | Reversible covalent binding with prolonged dissociation | Contributes to time-dependent assay behavior |

| Solubility | Soluble in organic solvents and water under specific conditions | Affects buffer composition requirements |

| pI Value | Not specified in literature but contains ionizable groups | May contribute to electrostatic NSB depending on assay pH |

Systematic NSB Mitigation Framework

Understanding NSB Mechanisms

Non-specific binding of saxagliptin can occur through multiple physicochemical mechanisms that must be understood for effective mitigation. Electrostatic interactions occur when charged regions of the saxagliptin molecule interact with oppositely charged surfaces on assay platforms, such as the negatively charged biosensor surfaces commonly used in biolayer interferometry (BLI) systems [2]. Hydrophobic interactions represent another significant mechanism, particularly involving the adamantyl group in saxagliptin's structure, which can adhere to hydrophobic regions on surfaces or to other hydrophobic molecules in the assay system [4]. Additionally, hydrogen bonding between polar groups in saxagliptin and surface functionalities can contribute to NSB, as can direct molecular recognition scenarios where specific sequences in saxagliptin (such as RGD-like motifs) may fortuitously interact with surfaces like streptavidin-coated biosensors [2].

The experimental context significantly influences which NSB mechanisms predominate. In chromatographic systems such as RP-HPLC, saxagliptin exhibits NSB through interactions with the stationary phase and column components, particularly when using C18 columns with residual silanol groups or metal impurities [4]. In biosensor platforms, the surface chemistry of the sensors themselves (e.g., streptavidin, Ni-NTA, or epoxy coatings) presents primary sites for NSB, with the specific interactions varying based on the coating material [2]. For ELISA formats, NSB can occur both to the microplate surface and to various assay components such as blockers or detection reagents [3]. Each of these scenarios requires tailored mitigation approaches based on the predominant NSB mechanism operative in that specific context.

Strategic Mitigation Approaches

A systematic framework for NSB mitigation begins with buffer optimization, which represents the most straightforward and effective initial approach. The composition of the assay buffer significantly influences all major NSB mechanisms through modulation of ionic strength, hydrophobic interactions, and surface charge. For saxagliptin assays, incorporating detergents such as Tween-20 at concentrations between 0.01-0.1% (v/v) can effectively reduce hydrophobic interactions without compromising specific binding [2] [3]. Adjustment of ionic strength using salts like NaCl (50-150 mM) can shield electrostatic interactions, while pH optimization (typically in the range of 6.5-7.5) can minimize charge-based interactions by maintaining both the analyte and surface groups in similar charge states [2]. Additionally, including protein-based blockers such as BSA (0.1-1%) or casein (0.1-0.5%) provides a competing source of non-specific interactions, effectively saturating potential binding sites before saxagliptin is introduced [2] [3].

When initial buffer optimization proves insufficient, surface modification strategies offer a second line of defense against NSB. For biosensor applications, simply changing sensor type (e.g., from streptavidin to amine-reactive or lipophilic coatings) can dramatically reduce NSB by eliminating the specific interactions saxagliptin may have with particular surface chemistries [2]. Assay orientation switching—where the molecule immobilized on the biosensor is changed—can also yield significant improvements by presenting different surface moieties to the saxagliptin molecule [2]. For chromatographic systems, column selection represents a critical parameter, with different stationary phases (C8 vs C18), endcapping technologies, and base-deactivated columns offering substantially different NSB profiles for saxagliptin [4]. In ELISA formats, microplate selection (high-binding vs medium-binding) and surface treatment with silanes like APTES can dramatically alter NSB characteristics [3].

Table 2: Buffer Components for Saxagliptin NSB Mitigation

| Component | Recommended Concentration | Primary Mechanism | Considerations |

|---|---|---|---|

| Tween-20 | 0.01-0.1% (v/v) | Reduces hydrophobic interactions | Avoid excessive concentrations that may interfere with specific binding |

| BSA | 0.1-1% (w/v) | Competes for non-specific sites | Ensure purity and quality; potential for cross-reaction |

| Casein | 0.1-0.5% (w/v) | Competes for non-specific sites | May vary by source; sodium salt often preferred |

| NaCl | 50-150 mM | Shields electrostatic interactions | Higher concentrations may promote hydrophobic interactions |

| MgCl₂ | 1-5 mM | Alternative charge shielding | May enhance specific binding in some systems |

Detailed Experimental Protocols

RP-HPLC Method with QbD Approach for Saxagliptin Quantification

This protocol describes a Quality by Design (QbD) approach for the development and validation of an RP-HPLC method for saxagliptin quantification in pharmaceutical formulations, with specific modifications to address NSB issues [4]. The QbD framework systematically identifies and controls factors that contribute to NSB, resulting in a more robust and reliable method. Begin by preparing the mobile phase consisting of acetonitrile and water (20:80 v/v, pH adjusted to 3.0 with ortho-phosphoric acid) to minimize silanol interactions that contribute to NSB. Filter the mobile phase through a 0.45 μm nylon membrane and degas by sonication for 10 minutes. The stationary phase employs an Agilent TC C18 column (250 × 4.6 mm, 5μm) maintained at 25°C, with the C18 chemistry and endcapping reducing NSB through comprehensive surface coverage [4].

Prepare the saxagliptin standard stock solution (100 μg/mL) in mobile phase to maintain consistent solvent environment and minimize NSB to container surfaces. For sample preparation, weigh and finely powder twenty tablets, then transfer an amount equivalent to 10 mg of saxagliptin to a 100 mL volumetric flask. Add approximately 50 mL of mobile phase, sonicate for 15 minutes with occasional shaking, then dilute to volume with mobile phase and filter through a 0.45 μm PVDF syringe filter. The chromatographic conditions should be set as follows: flow rate of 1.0 mL/min, injection volume of 20 μL, and detection wavelength of 211 nm. The isocratic elution with 20:80 acetonitrile:water (pH 3.0) provides optimal separation while maintaining saxagliptin in a charged state that reduces NSB to the stationary phase [4].

The QbD approach systematically addresses NSB through design of experiments (DOE) to optimize chromatographic parameters. Key factors to investigate include mobile phase pH (2.5-4.0), organic modifier concentration (15-25%), and column temperature (20-30°C) to identify conditions that minimize NSB while maintaining resolution. System suitability parameters should include peak asymmetry factor (1.0-1.2, indicating minimal NSB), retention time reproducibility (%RSD < 1.0%), and theoretical plates (> 2000), all of which reflect reduced NSB in the system [4].

Biosensor-Based Binding Assay with NSB Mitigation

This protocol details the use of biosensor platforms such as biolayer interferometry (BLI) for characterizing saxagliptin binding to DPP4, with comprehensive measures to minimize NSB that can distort kinetic measurements [2]. Begin by selecting appropriate biosensor type based on your immobilization strategy: streptavidin (SA) sensors for biotinylated DPP4, or amine-reactive sensors for direct covalent immobilization. If using streptavidin sensors and experiencing NSB due to saxagliptin's structure, consider switching to streptavidin-based alternatives (SAX or SAX2) with different surface properties, or change to a completely different chemistry such as Ni-NTA if using his-tagged DPP4 [2].

Prepare the assay buffer with multiple NSB mitigators: 1× PBS pH 7.4 containing 0.1% BSA, 0.02% Tween-20, and optionally 1-5 mM MgCl₂. For additional NSB reduction, especially with problematic proteins, prepare Kinetics Buffer Plus (KBP) consisting of 1× PBS with 1% BSA, 0.1% Tween-20, and 50-150 mM NaCl [2]. The high concentration of blocking agents in KBP provides maximum protection against NSB but may slightly reduce specific binding signals. For the ligand immobilization, dilute DPP4 in the same buffer as the baseline to prevent matrix effects, and aim for a loading level of 1-2 nm response shift for kinetic studies to minimize mass transport limitations and NSB.

Execute the binding assay using the following step sequence: (1) Baseline step: 60-120 seconds in assay buffer to establish stable baseline; (2) Loading step: 300-600 seconds to immobilize DPP4 on sensor surface; (3) Second baseline step: 120-180 seconds to stabilize after loading; (4) Association step: 300-600 seconds with saxagliptin in solution; (5) Dissociation step: 600-1800 seconds in assay buffer alone. Throughout the assay, include reference subtraction using sensors without DPP4 but exposed to the same saxagliptin concentrations to account for any remaining NSB [2]. For data analysis, globally fit both association and dissociation phases using a 1:1 binding model with reference subtraction to obtain accurate kinetic parameters (ka, kd, KD) free from NSB artifacts.

Design of Experiments (DOE) for Systematic NSB Optimization

For persistent NSB challenges, implement a structured Design of Experiments (DOE) approach to efficiently identify optimal conditions. This methodology systematically evaluates multiple factors simultaneously, revealing potential interactions between NSB mitigators that might be missed in one-factor-at-a-time approaches [2]. Begin by selecting critical factors to investigate: typically include BSA concentration (0.1-1%), Tween-20 concentration (0.01-0.1%), ionic strength (50-150 mM NaCl), and pH (6.5-7.5). Additional factors to consider based on initial results may include different blocking agents (casein, fish gelatin, non-fat dry milk) or alternative detergents (CHAPS, Triton X-100) [2].

Utilize DOE software such as MODDE to create a structured experimental design. Select a screening design (such as Plackett-Burman or fractional factorial) when evaluating 5 or more factors to identify the most influential ones, requiring 12-20 experimental runs. For optimization of 3-4 key factors, implement a response surface methodology (such as Central Composite Design) requiring 20-30 experimental runs to model quadratic effects and identify optimal conditions [2]. For each experimental run, measure multiple response variables: specifically quantify NSB as response shift on reference sensors, specific binding as response shift on ligand-loaded sensors, and ligand activity as immobilization level.

Execute the experimental design, then analyze results to build mathematical models predicting each response based on factor settings. Identify conditions that minimize NSB while maximizing specific binding and maintaining adequate ligand activity. Finally, conduct verification experiments using the predicted optimal conditions to confirm model accuracy and assay performance. This DOE approach efficiently identifies optimal NSB mitigation strategies while providing comprehensive understanding of factor interactions affecting saxagliptin behavior in biosensor assays [2].

Troubleshooting and Data Interpretation

Common NSB Issues and Solutions

Despite careful optimization, researchers may encounter persistent NSB that compromises data quality. This section addresses the most common challenges and provides targeted solutions based on the specific manifestation of NSB in saxagliptin assays. High background signals in biosensor assays, evidenced by significant response in reference channels, typically indicate substantial NSB to the sensor surface itself. For this issue, implement a combination approach: increase ionic strength to 150 mM NaCl, supplement with 0.1% fish gelatin as an additional blocker, and consider switching to a different sensor chemistry entirely (e.g., from streptavidin to amine-reactive if using biotinylated DPP4) [2]. For poor peak shape in HPLC manifests as fronting, tailing, or broad peaks, this often indicates specific chemical interactions between saxagliptin and residual silanols on the stationary phase. Remedies include decreasing mobile phase pH to 2.5-3.0, adding 5-10 mM ammonium acetate to compete for silanol interactions, or switching to a column with enhanced polar deactivation [4].

Inconsistent results between replicates or across assay plates suggests variable NSB that may stem from multiple sources. For biosensor assays, ensure consistent surface blocking by implementing a standardized blocking step after ligand immobilization, using 0.1-1% BSA or casein for 15-30 minutes [2]. In HPLC, inconsistent retention times may indicate NSB to system components such as tubing or injector parts; implement extensive system passivation with 5-10% acetic acid or commercial passivation solutions, and use mobile phase additives such as 0.1% formic acid to maintain consistent saxagliptin solubility [4]. For cross-reaction issues in ELISA formats, evidenced by high signals in negative controls, ensure thorough validation of all detection reagents against the blocking agent used, and consider switching to alternative blockers such as fish gelatin or casein if cross-reaction with BSA is suspected [3].

Table 3: Troubleshooting Guide for Saxagliptin Assay NSB Issues

| Problem | Potential Causes | Solutions | Expected Outcome |

|---|---|---|---|

| High background in biosensors | Saxagliptin sticking to sensor surface | Increase [NaCl] to 150 mM; add 0.1% fish gelatin; switch sensor chemistry | >70% reduction in reference signal |

| Peak tailing in HPLC | Interactions with residual silanols | Lower pH to 2.5-3.0; add ammonium acetate; use polar-deactivated columns | Peak asymmetry factor 1.0-1.2 |

| Variable recovery in sample prep | NSB to container surfaces | Silanize tubes; add competitors (Lys/Arg); use low-binding plasticware | %RSD < 2% for replicates |

| High signal in ELISA controls | Detection reagent cross-reaction | Change blocker; validate all reagents; use protein-free blockers | Signal/noise ratio > 10:1 |

| Non-linear standard curves | NSB at low concentrations | Increase blocker concentration; add non-ionic detergents; shorten surface contact | R² > 0.995 across range |

Data Interpretation and Validation

Accurate data interpretation in saxagliptin assays requires distinguishing between specific and non-specific binding components. For biosensor assays, always subtract the reference sensor response from the ligand-loaded sensor response to isolate specific binding. Additionally, examine the dissociation phase for evidence of NSB: specific binding typically shows clean exponential dissociation, while NSB often manifests as negligible dissociation or irregular dissociation patterns [2]. For HPLC assays, monitor peak symmetry and retention time stability as indicators of NSB; significant variations suggest NSB issues that may affect quantification accuracy [4].

Method validation for saxagliptin assays must include specific parameters to confirm NSB has been adequately addressed. Establish linearity across the intended concentration range (typically 10-90 μg/mL for HPLC) with correlation coefficient R² > 0.999, confirming that NSB doesn't disproportionately affect certain concentration ranges [4]. Precision should demonstrate %RSD < 2% for retention times in HPLC and < 5% for response values in biosensor assays, indicating minimal variable NSB [4] [2]. Accuracy assessed through spike recovery experiments should yield 98-102% recovery, confirming that NSB isn't significantly reducing measured concentrations [4].

For kinetic parameter determination in biosensor assays, the slow dissociation characteristic of saxagliptin from DPP4 (t½ = 50 minutes at 37°C) requires special consideration [1]. Ensure adequate dissociation phase duration (at least 3-5 times the half-life for complete characterization) and use global fitting rather than local fitting to obtain reliable parameters. Be aware that traditional IC50 values for saxagliptin show significant time-dependence due to its slow-binding mechanism; therefore, always report assay duration along with IC50 values, and consider using the recently developed methods for extracting true kinetic constants from time-dependent IC50 data [5].

Conclusion

Addressing non-specific binding in saxagliptin assays requires a systematic approach combining buffer optimization, surface selection, and methodological controls. The protocols outlined herein provide researchers with comprehensive strategies for overcoming NSB challenges across multiple analytical platforms, from HPLC for pharmaceutical quality control to biosensor assays for mechanism-of-action studies. The key to success lies in understanding the multifactorial nature of NSB and implementing a structured optimization approach such as DOE when faced with persistent challenges.

The QbD framework for HPLC method development ensures that NSB considerations are incorporated throughout the method lifecycle rather than as an afterthought [4]. For biosensor platforms, the combination of reference subtraction, buffer optimization, and sensor selection provides multiple layers of protection against NSB artifacts [2]. By implementing these strategies, researchers can achieve accurate, reproducible quantification of saxagliptin across diverse applications, supporting both pharmaceutical development and clinical research efforts for this important antidiabetic therapeutic.

References

- 1. Potency, selectivity and prolonged binding of saxagliptin to... [bmcpharma.biomedcentral.com]

- 2. Challenges in Biosensor- Based Platforms... Binding Specificity [linkedin.com]

- 3. Non-Specific Binding and Cross-Reaction of ELISA [pmc.ncbi.nlm.nih.gov]

- 4. Quality by design approach for the development and validation of... [ijpsr.com]

- 5. Methods for kinetic evaluation of reversible covalent inhibitors ... [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Spectrophotometric Estimation of Saxagliptin Using MBTH Reagent

Introduction

Saxagliptin is an oral antihyperglycemic drug belonging to the dipeptidyl peptidase-4 inhibitor class, widely prescribed for type 2 diabetes mellitus either as monotherapy or in combination with other agents like metformin. The need for simple, economical, yet sensitive analytical methods for routine quality control of saxagliptin in pharmaceutical formulations has driven the development of various spectrophotometric techniques. Among these, the method employing 3-methyl-2-benzothiazolinone hydrazone (MBTH) has emerged as a particularly advantageous approach due to its high sensitivity, selectivity, and environmental friendliness compared to previously reported methods.

Traditional analytical methods for saxagliptin quantification include ultraviolet (UV)-spectrophotometry, spectrofluorometry, high-performance thin-layer chromatography, and high-performance liquid chromatography. While these methods offer adequate sensitivity, they often require expensive instrumentation, extensive sample preparation, or use of hazardous organic solvents. The MBTH-based method overcomes these limitations through a simple derivatization reaction that produces a stable colored complex measurable in the visible region, eliminating interference from UV-absorbing excipients and enabling precise quantification at low concentrations.

The application of Analytical Quality by Design (AQbD) principles through response surface methodology further enhances the robustness and reliability of this method, systematically optimizing critical reaction parameters to ensure consistent performance across different laboratory conditions and instrumentation.

Analytical Principle

The spectrophotometric estimation of saxagliptin with MBTH operates through a well-established chemical derivatization mechanism involving charge transfer complexation. The primary amine group present in the saxagliptin molecule undergoes oxidative coupling with MBTH in the presence of ferric chloride as an oxidizing agent, resulting in the formation of a stable bluish-green colored complex with maximum absorption at 600 nm.

The reaction mechanism proceeds through two key stages:

- Stage 1: MBTH undergoes oxidation in the presence of ferric chloride, forming an electrophilic intermediate.

- Stage 2: This intermediate couples with the primary amine group of saxagliptin, forming an intensely colored azine complex.

This mechanism is highly selective for compounds containing primary amine groups, reducing potential interference from pharmaceutical excipients that typically lack this functional group. The high molar absorptivity of the resulting complex enables sensitive detection at low concentrations, while the specific wavelength of measurement (600 nm) minimizes background interference from other formulation components.

Table 1: Comparison of MBTH Method with Other Spectrophotometric Approaches for Saxagliptin

| Parameter | MBTH Method | Ninhydrin Method | Direct UV Method |

|---|---|---|---|

| Detection Principle | Charge transfer complex | Schiff's base formation | Native UV absorption |

| λmax (nm) | 600 | 585 | 210-225 |

| Linear Range (μg/mL) | 0.01-0.25 | 1-10 | 1-30 |

| Molar Absorptivity | High | Moderate | Low |

| Interference | Low | Low | High |

| Organic Solvent Use | None | None | Significant |

Optimized Parameters and Experimental Design

The development of a robust analytical method requires systematic optimization of critical reaction parameters. Using Box-Behnken design (BBD) with response surface methodology, three key factors were optimized for the MBTH-saxagliptin reaction: MBTH concentration, ferric chloride concentration, and reaction time. This experimental design allowed for efficient exploration of the factor space while minimizing the number of required experimental runs.

The optimization process employed 17 randomized experimental runs to eliminate bias from uncontrolled variables. Response surface plots and contour plots were generated to visualize the interaction effects between factors and identify the optimal conditions for maximum absorbance response. The resulting model demonstrated high predictive capability with a determination coefficient (R²) exceeding 0.95, indicating excellent model fit.

Table 2: Optimized Reaction Conditions for Saxagliptin-MBTH Method

| Parameter | Low Level | High Level | Optimized Value |

|---|---|---|---|

| MBTH Concentration (% w/v) | 0.8 | 1.2 | 1.1 |

| Ferric Chloride Concentration (% w/v) | 1.0 | 5.0 | 3.5 |

| Reaction Time (minutes) | 10 | 30 | 20 |

| Working Concentration (μg/mL) | - | - | 0.1 |

| λmax (nm) | - | - | 600 |

The design space was generated as a multi-dimensional combination of factors and response, with the desirability function approach identifying the optimum conditions that maximize absorbance while maintaining practical feasibility. The robustness of the optimized method was confirmed through small deliberate variations in factors, demonstrating consistent performance across different analysts and instruments.

Equipment and Reagents

Apparatus and Instruments

- Double-beam UV-Visible spectrophotometer (Shimadzu 1800 or equivalent) with 1 cm matched quartz cells

- Analytical balance (Shimadzu AUX 220 or equivalent) with 0.1 mg sensitivity

- Ultrasonic cleaner (Sonica or equivalent)

- Volumetric flasks (10 mL, 100 mL capacity)

- Micropipettes of various ranges (10-100 μL, 100-1000 μL)

- Water distillation apparatus

Chemicals and Reagents

- Saxagliptin reference standard (purity ≥99%)

- MBTH (3-methyl-2-benzothiazolinone hydrazone hydrochloride) (AR grade)

- Ferric chloride (AR grade)

- Ethanol (AR grade, Qualigens or equivalent)

- Sodium hydroxide (AR grade)

- Double distilled water

Experimental Protocols

Preparation of Solutions

- Saxagliptin standard stock solution (100 μg/mL): Accurately weigh 10 mg of saxagliptin reference standard and transfer to a 100 mL volumetric flask. Dissolve in 10 mL ethanol and dilute to volume with double distilled water.

- Working standard solution-1 (10 μg/mL): Transfer 1.0 mL of stock solution to a 10 mL volumetric flask and dilute to volume with double distilled water.

- Working standard solution-2 (0.1 μg/mL): Transfer 0.1 mL of working standard solution-1 to a 10 mL volumetric flask and dilute to volume with double distilled water.

- MBTH reagent solution (1.1% w/v): Dissolve 110 mg of MBTH in 10 mL double distilled water.

- Ferric chloride solution (3.5% w/v): Dissolve 350 mg of ferric chloride in 10 mL double distilled water.

Calibration Curve Procedure

- Pipette aliquots (0.01, 0.05, 0.1, 0.15, 0.2, 0.25 mL) of working standard solution-1 (10 μg/mL) into a series of 10 mL volumetric flasks.

- Add 0.5 mL of MBTH reagent solution (1.1% w/v) to each flask.

- Add 0.5 mL of ferric chloride solution (3.5% w/v) to each flask.

- Shake each flask vigorously and allow to stand for 20 minutes at room temperature.

- Dilute to volume with double distilled water.

- Measure the absorbance of each solution at 600 nm against a reagent blank prepared similarly but without saxagliptin.

- Plot absorbance versus concentration to obtain the calibration curve.

Sample Preparation for Pharmaceutical Formulations

- Weigh and powder not less than 20 tablets of saxagliptin formulation.

- Accurately weigh powder equivalent to 10 mg of saxagliptin and transfer to a 100 mL volumetric flask.

- Add approximately 70 mL of double distilled water and sonicate for 15 minutes.

- Dilute to volume with double distilled water and mix well.